molecular formula C13H7BrO2 B12523105 3-Bromo-6H-benzo[c]chromen-6-one

3-Bromo-6H-benzo[c]chromen-6-one

Cat. No.: B12523105
M. Wt: 275.10 g/mol
InChI Key: YAMKSWJWDNMZSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-6H-benzo[c]chromen-6-one is a chemical compound belonging to the class of benzo[c]chromenes. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The presence of a bromine atom at the 3-position of the benzo[c]chromen-6-one structure adds to its reactivity and potential for further functionalization.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6H-benzo[c]chromen-6-one typically involves the bromination of 6H-benzo[c]chromen-6-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions to ensure selective bromination at the 3-position .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups, such as hydroxyl or carbonyl groups.

    Reduction Reactions: Reduction of the compound can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Bromo-6H-benzo[c]chromen-6-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it has been studied as a potential inhibitor of phosphodiesterase enzymes, which play a role in various cellular processes .

Comparison with Similar Compounds

Similar Compounds

    6H-benzo[c]chromen-6-one: The parent compound without the bromine atom.

    3,4-Dihydro-6H-benzo[c]chromen-6-one: A reduced form of the compound.

    3-Hydroxy-6H-benzo[c]chromen-6-one: A hydroxylated derivative.

Uniqueness

The presence of the bromine atom at the 3-position in 3-Bromo-6H-benzo[c]chromen-6-one enhances its reactivity and potential for further functionalization, making it a valuable intermediate in synthetic chemistry. Its unique structure also contributes to its distinct biological activities compared to other benzo[c]chromen-6-one derivatives .

Properties

Molecular Formula

C13H7BrO2

Molecular Weight

275.10 g/mol

IUPAC Name

3-bromobenzo[c]chromen-6-one

InChI

InChI=1S/C13H7BrO2/c14-8-5-6-10-9-3-1-2-4-11(9)13(15)16-12(10)7-8/h1-7H

InChI Key

YAMKSWJWDNMZSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=C(C=C3)Br)OC2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.